molecular formula C13H10F3N B13094442 4-Phenyl-2-(2,2,2-trifluoroethyl)pyridine

4-Phenyl-2-(2,2,2-trifluoroethyl)pyridine

Cat. No.: B13094442
M. Wt: 237.22 g/mol
InChI Key: NKCZVVUVKGJHAL-UHFFFAOYSA-N
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Description

4-Phenyl-2-(2,2,2-trifluoroethyl)pyridine is a fluorinated pyridine derivative known for its unique chemical properties. The presence of the trifluoroethyl group imparts significant electron-withdrawing characteristics, making this compound valuable in various chemical and industrial applications. Its structure consists of a pyridine ring substituted with a phenyl group at the 4-position and a trifluoroethyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-2-(2,2,2-trifluoroethyl)pyridine typically involves the reaction of 4-phenylpyridine with 2,2,2-trifluoroethyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate or sodium hydride, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors has also been explored to enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Phenyl-2-(2,2,2-trifluoroethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Phenyl-2-(2,2,2-trifluoroethyl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential use in radiolabeling for imaging studies.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 4-Phenyl-2-(2,2,2-trifluoroethyl)pyridine is primarily influenced by its electron-withdrawing trifluoroethyl group. This group affects the compound’s reactivity and interaction with various molecular targets. The compound can interact with enzymes and receptors, altering their activity and leading to various biological effects .

Comparison with Similar Compounds

  • 2-Fluoro-4-(trifluoromethyl)pyridine
  • 4-(2,2,2-Trifluoroethyl)-L-phenylalanine
  • 4-Phenyl-2-(2′-pyridyl)quinoline

Comparison: 4-Phenyl-2-(2,2,2-trifluoroethyl)pyridine is unique due to the specific positioning of the trifluoroethyl group, which imparts distinct electronic properties compared to other fluorinated pyridines. This uniqueness makes it particularly valuable in applications requiring strong electron-withdrawing effects .

Properties

Molecular Formula

C13H10F3N

Molecular Weight

237.22 g/mol

IUPAC Name

4-phenyl-2-(2,2,2-trifluoroethyl)pyridine

InChI

InChI=1S/C13H10F3N/c14-13(15,16)9-12-8-11(6-7-17-12)10-4-2-1-3-5-10/h1-8H,9H2

InChI Key

NKCZVVUVKGJHAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC=C2)CC(F)(F)F

Origin of Product

United States

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